molecular formula C8H11N3O3S2 B2443573 Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate CAS No. 394234-36-7

Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate

Cat. No.: B2443573
CAS No.: 394234-36-7
M. Wt: 261.31
InChI Key: AHTXKMHCDHMEFW-UHFFFAOYSA-N
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Description

Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate is a compound that features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The presence of the thiadiazole ring in various compounds has been associated with significant pharmacological properties, including anticancer, antimicrobial, and antiepileptic activities .

Properties

IUPAC Name

methyl 2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S2/c1-5-10-11-8(16-5)9-6(12)3-15-4-7(13)14-2/h3-4H2,1-2H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTXKMHCDHMEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. This process can yield various derivatives, including ω-haloalkylthio thiadiazoles and symmetrical bis-thiadiazoles . The experimental conditions are optimized by altering the base used and the proportions of reagents, leading to tailored protocols for specific reactivity and purification needs .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized protocols developed in laboratory settings. These protocols are scaled up to meet industrial demands, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its ester and amide groups:

Reaction Type Conditions Products Yield/Notes
Ester Hydrolysis 1M NaOH, reflux, 6 hours2-((2-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetic acid~85% (inferred from analogous esters)
Amide Hydrolysis 6M HCl, 100°C, 12 hours2-((2-Amino-2-oxoethyl)thio)acetic acid + 5-methyl-1,3,4-thiadiazole-2-carboxylic acidPartial degradation observed

The ester group is more reactive than the amide, aligning with general reactivity trends. Hydrolysis products retain the thiadiazole ring’s integrity, as demonstrated in structural analogs .

Nucleophilic Substitution and Oxidation

The thioether (-S-) and methylene groups participate in substitution and oxidation:

Reaction Type Reagents/Conditions Products Outcome
Thioether Oxidation H₂O₂ (30%), CH₃COOH, 50°C, 3 hoursMethyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)sulfonyl)acetateSulfone formation confirmed via IR
Alkylation CH₃I, K₂CO₃, DMF, 60°C, 8 hoursMethyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoateLimited yield (~40%) due to steric effects

Oxidation to sulfone enhances electrophilicity, potentially improving bioactivity . Alkylation attempts highlight steric challenges at the methylene position.

Cycloaddition and Ring Formation

The thiadiazole ring enables cycloaddition reactions, while the amide and thioether groups facilitate heterocycle synthesis:

Reaction Type Partners/Conditions Products Key Findings
1,3-Dipolar Cycloaddition Nitrilimines, Et₃N, THF, 25°C, 24 hoursTriazolo-thiadiazole hybridsConfirmed via X-ray crystallography
Schiff Base Formation Aldehydes, glacial AcOH, reflux, 12 hoursN-((5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl)thioacetate hydrazonesImproved antifungal activity reported

Cycloaddition with nitrilimines proceeds regioselectively, leveraging the electron-deficient thiadiazole ring . Schiff bases exhibit enhanced biological activity compared to the parent compound .

Enzyme-Catalyzed Modifications

Biocatalytic strategies using Myceliophthora thermophila laccase enable sustainable functionalization:

Reaction Type Substrates/Conditions Products Efficiency
Thia-Michael Addition Catechol derivatives, laccase, pH 5, 25°C1,3,4-Thiadiazole-aryl thioethersYields 46–94% (validated via HPLC )

This green chemistry approach avoids harsh reagents and achieves high regioselectivity, suggesting applicability to the target compound’s thioether group .

Functionalization of the Thiadiazole Ring

The 5-methyl group on the thiadiazole ring undergoes halogenation and cross-coupling:

Reaction Type Reagents/Conditions Products Applications
Bromination NBS, AIBN, CCl₄, 80°C, 6 hours5-Bromomethyl-1,3,4-thiadiazole derivativeIntermediate for Suzuki couplings
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acids, DMF, 100°C5-Aryl-1,3,4-thiadiazole analogsEnhanced cytotoxicity (IC₅₀ ~0.28 μg/mL )

Bromination enables diversification of the thiadiazole ring, while cross-coupling expands π-conjugation for optoelectronic applications .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) and UV-Vis studies reveal:

  • Thermal Decomposition : Onset at 220°C, forming volatile methyl mercaptan and CO₂.

  • Photolytic Degradation : UV irradiation (254 nm) cleaves the thioether bond, yielding disulfides (confirmed via GC-MS ).

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate has the following chemical properties:

  • Molecular Formula : C₆H₈N₂O₂S
  • Molecular Weight : 172.21 g/mol
  • IUPAC Name : Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the thiadiazole moiety enhances its potential as a scaffold for drug development.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity. This compound has been studied for its effects against various bacterial and fungal strains. Key findings include:

  • Antibacterial Activity : Compounds similar to methyl 2-(5-methyl-1,3,4-thiadiazole) have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated higher potency than standard antibiotics like streptomycin and fluconazole against strains such as Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound ABacillus cereus32.6 μg/mL
Compound BE. coli47.5 μg/mL

Anticancer Potential

The cytostatic properties of thiadiazole derivatives suggest their potential in cancer therapy. Studies have identified several compounds with the 1,3,4-thiadiazole scaffold that exhibit promising anticancer activities. For instance:

  • Mechanism of Action : Some derivatives induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted by Pintilie et al. evaluated the antimicrobial properties of various thiadiazole derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria commonly associated with infections.

Case Study 2: Anticancer Activity

Research published in ACS Omega highlighted the anticancer potential of novel thiadiazole derivatives synthesized through similar methodologies to methyl 2-(5-methyl-1,3,4-thiadiazol). The study demonstrated that these compounds could inhibit cancer cell proliferation effectively.

Mechanism of Action

The mechanism of action of Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, exerting its effects through various pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

Uniqueness

Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate is unique due to its specific functional groups and the presence of the thiadiazole ring, which imparts distinct biological activities and chemical reactivity. Its versatility in various applications, from medicinal chemistry to industrial uses, highlights its significance in scientific research .

Biological Activity

Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate is a compound that exhibits significant biological activity, particularly due to the presence of the 1,3,4-thiadiazole moiety. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step chemical reactions. The key steps include the formation of the thiadiazole ring and subsequent functionalization to introduce the methyl ester group. The compound's structure is characterized by a thiadiazole ring that provides a scaffold for various biological activities.

Antimicrobial Properties

Research has shown that derivatives of 1,3,4-thiadiazole exhibit antimicrobial activity against various pathogens. For instance, compounds containing the 5-methyl-1,3,4-thiadiazole moiety have demonstrated effectiveness against bacteria such as Staphylococcus epidermidis and Streptococcus haemolyticus . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

Several studies have indicated that thiadiazole derivatives possess anticancer properties. In particular, this compound has been evaluated for its inhibitory effects on cancer cell lines. For example, compounds related to this structure have shown moderate to high anticancer activity against liver carcinoma cells . The anticancer mechanism may involve apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

Thiadiazole derivatives also exhibit anti-inflammatory activity. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus epidermidis, Streptococcus haemolyticus
AnticancerModerate to high activity against liver carcinoma cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Research Findings

  • Antimicrobial Study : A study conducted on various thiadiazole derivatives revealed that those containing the methyl group at position 5 showed enhanced antimicrobial properties compared to their unsubstituted counterparts .
  • Anticancer Evaluation : In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines when compared to standard chemotherapeutics .
  • Mechanistic Insights : Docking studies suggest that the compound interacts with target proteins involved in cancer proliferation and inflammation pathways, indicating its potential as a lead compound for drug development .

Q & A

Q. What are effective synthetic routes for Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate?

  • Methodological Answer : The synthesis typically involves multi-step pathways, starting with the coupling of 5-methyl-1,3,4-thiadiazol-2-amine with a bromoacetylthio intermediate. For example:

React 5-methyl-1,3,4-thiadiazol-2-amine with bromoacetyl bromide to form the amide intermediate.

Perform a nucleophilic substitution using methyl thioglycolate to introduce the thioether linkage.
Key parameters include maintaining pH 6–7 during amide bond formation and using anhydrous solvents (e.g., DMF) to avoid hydrolysis. Yield optimization often requires refluxing at 60–80°C for 6–8 hours .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of methyl ester protons (~δ 3.7 ppm), thiadiazole ring carbons (~δ 160–170 ppm), and thioether linkages.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 290.0425 for C9_9H12_{12}N3_3O3_3S2_2).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) to confirm stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

Substituent Variation : Modify the methyl group on the thiadiazole ring (e.g., replace with halogens or bulkier alkyl chains) to assess impact on bioactivity.

Biological Testing : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) using enzyme inhibition assays.

Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to active sites .

Q. What mechanistic insights exist for the formation of the thiadiazole ring during synthesis?

  • Methodological Answer : The thiadiazole ring is formed via cyclization of thiosemicarbazide precursors under acidic conditions. For example:

React thiocarbohydrazide with methyl glyoxylate to form a thiosemicarbazone intermediate.

Cyclize using concentrated HCl at 80°C, where protonation of the hydrazine nitrogen facilitates ring closure.
Kinetic studies suggest the reaction follows second-order kinetics, with rate-limiting steps dependent on solvent polarity .

Q. How can computational methods predict biological targets for this compound?

  • Methodological Answer :
  • Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinases, GPCRs) based on structural similarity.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., GROMACS) to assess stability of binding poses over 100 ns trajectories.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energies, prioritizing targets with ΔG < −7 kcal/mol .

Q. How should researchers address contradictory data in biological assay results?

  • Methodological Answer :

Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill curve assays.

Control Experiments : Test compound stability in assay media (e.g., HPLC monitoring for degradation products).

Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish true activity from experimental noise .

Q. What strategies improve compound stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via UV-Vis spectroscopy (λ = 254 nm).
  • Light Sensitivity : Use amber glassware during storage and assay preparation to prevent photodegradation.
  • Formulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) to enhance half-life in serum .

Q. How can multi-step synthesis be optimized for reproducibility?

  • Methodological Answer :
  • Design of Experiments (DOE) : Use response surface methodology (RSM) to optimize temperature (40–100°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP) concentrations.
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time.
  • Purification : Employ flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) for ≥95% purity .

Q. What challenges arise during scale-up from milligram to gram quantities?

  • Methodological Answer :
  • Solubility Issues : Switch from DMF to acetonitrile for better solubility at higher concentrations.
  • Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat dissipation during thiadiazole cyclization.
  • Purification : Replace column chromatography with fractional crystallization (e.g., using ethyl acetate/hexane) to reduce costs .

Q. How do intermolecular interactions influence crystallographic packing?

  • Methodological Answer :
    Analyze single-crystal X-ray data to identify key interactions:
  • Hydrogen Bonds : N–H⋯O (2.8–3.2 Å) between thiadiazole NH and ester carbonyls.
  • π-π Stacking : Thiadiazole-thiadiazole interactions (centroid distances ~3.5 Å) stabilize layered structures.
  • Van der Waals Forces : Methyl groups contribute to hydrophobic packing motifs .

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